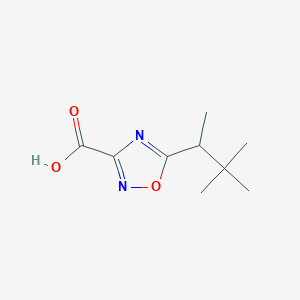

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

1,2,4-Oxadiazole derivatives are heterocyclic compounds of significant pharmacological interest due to their structural rigidity, metabolic stability, and diverse biological activities. The compound 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid features a branched aliphatic substituent (3,3-dimethylbutan-2-yl) at position 5 of the oxadiazole ring and a carboxylic acid group at position 2.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13) |

InChI Key |

MVKBDZGAHLCBFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis of 1,2,4-Oxadiazoles

Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, primarily involving heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile oxides and nitriles.

- Amidoximes and Acyl Chlorides: Reacting amidoximes with acyl chlorides can form two products, but using TBAF or pyridine as a catalyst improves efficacy.

- Amidoximes and Carboxylic Acid Derivatives: Reactions between amidoximes and carboxylic acid esters, activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides are also utilized.

- 1,3-Dipolar Cycloaddition: This involves reacting nitrile oxides with nitriles. However, this method can be unfavorable due to the non-reactivity of the triple bond in nitriles and the possibility of forming unwanted side products. Platinum(IV) catalysts can facilitate this reaction under mild conditions, but issues like poor solubility, low yields, and the expense of the catalyst remain problematic.

Recent Synthetic Approaches

Newer methods for creating 1,2,4-oxadiazoles have emerged, addressing some limitations of earlier techniques.

- One-Pot Synthesis with Superbase Medium: A one-pot synthesis using NaOH/DMSO allows for the creation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid methyl or ethyl esters at room temperature. This method allows isolation via a simple purification protocol, though reaction times can be long (4–24 hours) and yields vary (11–90%). The presence of –OH or –NH2 groups can limit the formation of desired compounds.

- Vilsmeier Reagent Activation: Another one-pot method involves activating the –COOH group of carboxylic acids with Vilsmeier reagent. This yields good to excellent results (61–93%) and benefits from a straightforward purification process and readily available starting materials.

- gem-Dibromomethylarenes with Amidoximes: Vinaya K. et al. reported a one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles using gem-dibromomethylarenes with amidoximes. This method offers excellent yields (∼90%) and uses accessible derivatives, but it suffers from long reaction times and a complex purification protocol.

- Tandem Reaction with Nitroalkenes: A novel method uses a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. This approach yields excellent results (∼90% in most cases) and requires only a short reaction time (10 minutes), but the use of a superacid necessitates resistant starting materials.

- [3+2]-Cycloaddition Reaction: Cai B. et al. explored a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, using an organic dye photoredox catalyst. While environmentally friendly, this method provides only moderate yields (35–50%).

Synthesis of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

The synthesis of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves condensation reactions between appropriate precursors, such as nitriles and hydroxylamine derivatives.

Reactions

Scheme 6 from one source shows the formation of a 1,3,4-oxadiazole using Ph3P. The reaction involves initial salt formation, followed by nucleophilic attack by carbonyl oxygen, cyclization, and aromatization.

Table of Synthesis Methods

| Method | Reagents | Conditions | Yields | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidoximes and Acyl Chlorides | Amidoximes, acyl chlorides, TBAF or pyridine | Variable | Improved efficacy with catalysts | Formation of two products | |

| Amidoximes and Carboxylic Acid Derivatives | Amidoximes, carboxylic acid esters, activated carboxylic acids | EDC, DCC, CDI, TBTU, or T3P | Variable | ||

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles, Platinum(IV) catalyst | Mild conditions | Low to Mod. | Mild conditions with Platinum(IV) catalyst | Non-reactivity of -CN triple bond, formation of side products, poor solubility, expensive catalyst |

| One-Pot Synthesis with Superbase Medium | Amidoximes, carboxylic acids methyl or ethyl esters | NaOH/DMSO, Room Temperature | 11-90% | Simple purification protocol | Long reaction times, presence of –OH or –NH2 groups can limit the formation of desired compounds |

| Vilsmeier Reagent Activation | Amidoximes, carboxylic acids, Vilsmeier reagent | One-Pot | 61-93% | Straightforward purification process, readily available starting materials | |

| gem-Dibromomethylarenes with Amidoximes | gem-Dibromomethylarenes, amidoximes | One-Pot | ∼90% | Excellent yields, uses accessible derivatives | Long reaction times, complex purification protocol |

| Tandem Reaction with Nitroalkenes | Nitroalkenes, arenes, nitriles | TfOH | ∼90% | Excellent yields, short reaction time | Requires resistant starting materials, usage of superacid |

| $$3+2]-Cycloaddition Reaction | Disubstituted-2H-azirines, nitrosoarenes | Visible light irradiation, organic dye photoredox catalyst | 35-50% | Environmentally friendly conditions | Moderate yields |

Chemical Reactions Analysis

Key Reaction Types

-

Amidoxime-Ester Condensation :

Amidoximes react with esters (e.g., ethyl hexanoate) in the presence of a base (e.g., KOH, NaOH, or K₂CO₃) to form 1,2,4-oxadiazoles via nucleophilic attack and cyclization .

Example:Conditions :

-

Hydrolysis of Esters :

If the target compound’s carboxylic acid is derived from an ester precursor, acid-catalyzed hydrolysis (e.g., HCl) would convert the ester to a carboxylic acid.

Reaction Mechanism

Cyclodehydration of Amidoximes :

The mechanism involves:

-

Deprotonation : The base (e.g., KOH) deprotonates the amidoxime oxygen, generating a nucleophilic oxygen.

-

Nucleophilic Attack : The oxygen attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : Loss of ethanol (or other byproducts) leads to cyclization, forming the oxadiazole ring .

Hydrolysis :

Ester hydrolysis under acidic conditions (e.g., HCl) converts the ester to a carboxylic acid via protonation, nucleophilic attack by water, and elimination of alcohol.

Analytical Data and Characterization

While specific data for the target compound is unavailable, analogous 1,2,4-oxadiazoles are typically characterized by:

-

IR Spectroscopy : Absorption bands for C=N (~1634 cm⁻¹) and C=O (~1700 cm⁻¹) .

-

¹H NMR : Proton signals for aromatic and alkyl groups, with deshielded protons near electronegative atoms (e.g., oxygen) .

-

Elemental Analysis : Verification of molecular formula (C₉H₁₄N₂O₃) .

Reactivity and Stability

-

Acidic Conditions : The carboxylic acid group may undergo esterification or decarboxylation under heat or acidic conditions.

-

Basic Conditions : Potential for nucleophilic deprotonation of the carboxylic acid, leading to reactivity with electrophiles.

Scientific Research Applications

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

5-Aryl Derivatives (e.g., phenyl, substituted phenyl):

- 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid : Exhibits enhanced metabolic stability compared to aliphatic analogs due to π-stacking interactions. Ethyl ester derivatives (e.g., ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate) show 95% purity and are intermediates in prodrug synthesis .

- 5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid : The electron-withdrawing CF₃ group increases acidity (pKa ~2.5) and enhances binding to hydrophobic enzyme pockets, as seen in protease inhibition studies .

- 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid : Synthesized via ester hydrolysis (94% yield) and used in antiviral research against Chikungunya virus .

- Similar aliphatic substituents in 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (LogP ~1.2) demonstrate moderate antibacterial activity (MIC = 32 µg/mL against E. coli) .

Halogenated Derivatives

- 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid : Displays IC₅₀ = 8.7 µM against Plasmodium falciparum, attributed to chlorine’s electronegativity enhancing target binding .

- 5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid : Fluorine atoms improve metabolic stability and CNS penetration, making it a candidate for neuroinflammatory targets .

Heterocyclic Substituents

- 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid : The pyridine ring introduces hydrogen-bonding capability, critical for kinase inhibition (IC₅₀ = 0.9 µM against EGFR) .

Biological Activity

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- CAS Number : 1934856-38-8

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines. Specifically, compounds similar to 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown IC₅₀ values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HT-29 | 0.92 |

| Compound B | HeLa | 1.25 |

| 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | CaCo-2 | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that oxadiazole derivatives exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal activity . The specific activity of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid against Mycobacterium tuberculosis has not been explicitly documented; however, related compounds have shown promising results with minimum inhibitory concentrations (MIC) in the range of µg/mL .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.75 |

Other Biological Activities

Beyond anticancer and antimicrobial activities, oxadiazoles have been reported to possess anti-inflammatory and analgesic properties. For example, derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .

Case Studies

A notable study involved the synthesis and biological evaluation of several oxadiazole derivatives where one compound exhibited significant anti-tubercular activity with an IC₅₀ of 0.045 µg/mL against Mycobacterium tuberculosis H37Rv strain . While specific data on 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is limited in this context, the trends suggest that modifications to the oxadiazole core can lead to enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted amidoximes with carboxylic acid derivatives. For example, analogous oxadiazole syntheses (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) use palladium or copper catalysts in solvents like DMF or toluene under reflux . Key variables include:

- Catalyst selection : Palladium-based catalysts improve regioselectivity in heterocycle formation.

- Temperature : Reactions often require 80–120°C for 12–24 hours to achieve >70% yield.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is standard .

Q. What analytical techniques are most reliable for characterizing the structural purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring (e.g., C signals at ~165–170 ppm for C-3 carboxylic acid and C-5 oxadiazole carbons) and the 3,3-dimethylbutan-2-yl substituent (δ 1.0–1.5 ppm for methyl groups) .

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification (expected [M+H] ~253.3 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~54%, H: ~6%, N: ~12%) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Sonication at 40°C for 15–30 minutes enhances dissolution .

- Stability : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the oxadiazole ring. Monitor via TLC for degradation (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electrophilic reactivity at the oxadiazole C-5 position and nucleophilic susceptibility at the carboxylic acid group. Molecular docking studies (AutoDock Vina) can prioritize derivatives for bioactivity screening by simulating interactions with target enzymes (e.g., cyclooxygenase-2) .

Q. What strategies resolve contradictions in reported spectroscopic data for oxadiazole derivatives?

- Cross-validation : Compare H NMR data with structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, δ 7.2–8.1 ppm for aromatic protons) .

- Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers in the 3,3-dimethylbutan-2-yl group) that may cause signal splitting .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., Acta Crystallographica Section E data for 2-{3,4-dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole) .

Q. How can researchers design assays to evaluate the bioactivity of this compound in enzyme inhibition studies?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of serine hydrolases or proteases.

- IC determination : Pre-incubate the compound (0.1–100 µM) with the enzyme (e.g., trypsin) and monitor residual activity via spectrophotometry .

- Selectivity profiling : Test against a panel of related enzymes (e.g., chymotrypsin, elastase) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.